molecular formula C9H10INOS B14828994 3-Cyclopropoxy-4-iodo-5-(methylthio)pyridine

3-Cyclopropoxy-4-iodo-5-(methylthio)pyridine

Katalognummer: B14828994
Molekulargewicht: 307.15 g/mol
InChI-Schlüssel: USOLRXYWGKZTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, iodo, and methylsulfanyl groups, making it a versatile molecule in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group onto the pyridine ring.

    Iodination: Incorporation of the iodine atom at the 4-position of the pyridine ring.

    Methylsulfanylation: Addition of the methylsulfanyl group at the 5-position of the pyridine ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the iodo group to a hydrogen atom.

    Substitution: Replacement of the iodo group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-iodo-5-(methylsulfanyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10INOS

Molekulargewicht

307.15 g/mol

IUPAC-Name

3-cyclopropyloxy-4-iodo-5-methylsulfanylpyridine

InChI

InChI=1S/C9H10INOS/c1-13-8-5-11-4-7(9(8)10)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI-Schlüssel

USOLRXYWGKZTRX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C(=CN=C1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.